N-(2-(thiophen-3-yl)benzyl)pivalamide
Description
N-(2-(Thiophen-3-yl)benzyl)pivalamide is a pivalamide derivative featuring a benzyl scaffold substituted with a thiophen-3-yl group. The pivalamide moiety (tert-butyl carboxamide) confers steric bulk and metabolic stability, while the thiophene ring introduces electron-rich aromatic character. Though direct synthetic details for this compound are absent in the provided evidence, analogous pivalamide syntheses (e.g., N-(3-acetylphenyl)pivalamide) suggest it may be prepared via acylation of the corresponding amine (2-(thiophen-3-yl)benzylamine) with pivaloyl chloride in the presence of a base like triethylamine (TEA) .
Properties
IUPAC Name |
2,2-dimethyl-N-[(2-thiophen-3-ylphenyl)methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-16(2,3)15(18)17-10-12-6-4-5-7-14(12)13-8-9-19-11-13/h4-9,11H,10H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKICXVGVYCDLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC=CC=C1C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(thiophen-3-yl)benzyl)pivalamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Benzylation: The thiophene ring is then benzylated using benzyl bromide in the presence of a base like potassium carbonate.
Amidation: The final step involves the reaction of the benzylated thiophene with pivaloyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(thiophen-3-yl)benzyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(2-(thiophen-3-yl)benzyl)pivalamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of thiophene derivatives with biological targets.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(thiophen-3-yl)benzyl)pivalamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes or receptors, potentially modulating their activity. The benzyl and pivalamide groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Physical Properties
Key structural analogs include pivalamides with varying aromatic/heterocyclic substituents. Selected examples are compared below:
Notes:
- Thiophene vs.
- Steric Effects : Bulky pivalamide groups in all analogs reduce rotational freedom and may improve metabolic stability compared to smaller acyl groups.
Reactivity and Functionalization
- Lithiation Behavior : N-Benzylpivalamides undergo competitive lithiation at either the benzyl side chain or aromatic ring, depending on substituents. For example, electron-donating groups (e.g., methoxy in compound 26) direct lithiation to the aromatic ring, while alkyl substituents (e.g., methyl in compound 24) favor side-chain activation . The thiophene substituent in the target compound may similarly direct reactivity due to its electron-rich nature.
- Synthetic Flexibility : Bromo- or iodo-substituted analogs (e.g., N-(2-Bromopyridin-3-yl)pivalamide ) enable cross-coupling reactions, whereas acetylated derivatives (e.g., N-(3-Acetylphenyl)pivalamide ) are amenable to condensation or reduction.
Biological Activity
N-(2-(thiophen-3-yl)benzyl)pivalamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a thiophene ring, a benzyl group, and a pivalamide moiety. The structural formula can be represented as follows:
This compound's unique structure contributes to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It has the potential to modulate receptor activity, impacting neurotransmitter systems and other signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against various pathogens.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
- Antimicrobial Activity : In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Investigations into its anticancer properties reveal that it may induce apoptosis in cancer cell lines, suggesting a role in cancer therapy.
- Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases.
Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli | |
| Anticancer | Induces apoptosis in MCF-7 | |
| Anti-inflammatory | Reduces TNF-alpha levels |
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating potent activity.
- Cancer Cell Line Studies : In research focusing on breast cancer cell lines (MCF-7), treatment with this compound resulted in a 50% reduction in cell viability at concentrations of 25 µM after 48 hours. Apoptotic markers were significantly upregulated, confirming its potential as an anticancer agent.
- Inflammation Models : In an experimental model of inflammation, administration of the compound led to a significant decrease in inflammatory cytokines such as IL-6 and TNF-alpha, showcasing its anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
